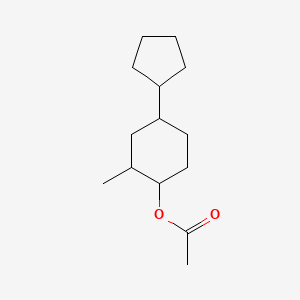

4-Cyclopentyl-2-methylcyclohexyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93805-76-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

(4-cyclopentyl-2-methylcyclohexyl) acetate |

InChI |

InChI=1S/C14H24O2/c1-10-9-13(12-5-3-4-6-12)7-8-14(10)16-11(2)15/h10,12-14H,3-9H2,1-2H3 |

InChI Key |

BGTRRNMHLKTFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1OC(=O)C)C2CCCC2 |

Origin of Product |

United States |

Absolute Configuration Determination and Assignment

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, of each stereoisomer of 4-Cyclopentyl-2-methylcyclohexyl acetate (B1210297) is crucial for understanding its specific properties.

Various experimental and computational methods can be employed for this purpose. Chiroptical methods and genetic correlations are among the established techniques for assigning absolute configurations. For instance, in a study on similar cyclohexyl derivatives, the absolute configurations of all four stereoisomers of 2-dimethylaminomethyl-cyclohexyl benzoate were successfully determined using these methods nih.gov.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of 4-Cyclopentyl-2-methylcyclohexyl acetate (B1210297) display a series of signals whose chemical shifts (δ), multiplicities, and coupling constants (J) are characteristic of its distinct structural fragments: the cyclopentyl ring, the substituted cyclohexane (B81311) ring, and the acetate group.

The ¹H NMR spectrum is characterized by a complex aliphatic region, typically between 0.8 and 2.5 ppm, where the signals for the cyclohexane and cyclopentyl protons reside. The proton on the carbon bearing the acetate group (H-1) is expected to be downfield, around 4.7 ppm, due to the deshielding effect of the oxygen atom. chemicalbook.com The methyl protons of the acetate group appear as a sharp singlet around 2.0 ppm, while the methyl group on the cyclohexane ring (at C-2) would be a doublet around 0.9 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the ester is the most downfield signal, typically appearing around 170 ppm. chemicalbook.com The carbon attached to the ester oxygen (C-1) would resonate around 74 ppm. chemicalbook.com The remaining carbons of the cyclohexane and cyclopentyl rings would appear in the upfield region of the spectrum, generally between 20 and 45 ppm. chemicalbook.comchemicalbook.com

Detailed, albeit predicted, assignments based on analogous structures are presented below. Precise values depend on the specific stereoisomer and solvent used.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 4-Cyclopentyl-2-methylcyclohexyl acetate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Acetate CH₃ | ~2.03 | s (singlet) | ~21.2 |

| Acetate C=O | - | - | ~170.5 |

| Ring CH₃ (at C-2) | ~0.90 | d (doublet) | ~19.8 |

| H-1 | ~4.7 | m (multiplet) | ~74.5 |

| H-2 | ~1.6 | m (multiplet) | ~35.0 |

| Cyclohexane CH₂ | ~1.2-1.9 | m (multiplet) | ~30-34 |

| H-4 | ~1.4 | m (multiplet) | ~44.0 |

| Cyclopentyl CH | ~1.8 | m (multiplet) | ~45.5 |

| Cyclopentyl CH₂ | ~1.0-1.7 | m (multiplet) | ~25.5 |

Note: These are estimated values. d = doublet, s = singlet, m = multiplet.

To definitively assign the signals and understand the molecule's 3D structure, a series of 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. youtube.com It would be used to trace the spin systems within the cyclohexane and cyclopentyl rings. For example, a cross-peak between the H-1 and H-2 signals would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~4.7 ppm would show a cross-peak with the carbon signal at ~74.5 ppm, confirming the assignment of C-1 and its attached proton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com It is crucial for piecing together the molecular fragments. Key correlations would include the one between the acetate methyl protons (~2.03 ppm) and the carbonyl carbon (~170.5 ppm), and between the H-1 proton and the same carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov It is the primary tool for determining the relative stereochemistry. For example, observing a NOESY cross-peak between the protons of the C-2 methyl group and the H-4 proton would indicate that these two substituents are on the same face of the cyclohexane ring (a cis relationship).

The cyclohexane ring is not static but undergoes a rapid "chair-chair" interconversion at room temperature. libretexts.org This conformational exchange can be studied using Dynamic NMR (DNMR) techniques, primarily by recording spectra at different temperatures (Variable Temperature NMR). nih.gov

At room temperature, the exchange is fast on the NMR timescale, and the observed chemical shifts for the cyclohexane protons are a weighted average of their axial and equatorial environments. As the temperature is lowered, the rate of this ring flip decreases. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and eventually resolve into two distinct signals, one for the axial conformer and one for the equatorial conformer. libretexts.org Studying these changes allows for the calculation of the activation energy (ΔG‡) for the chair-flipping process, providing fundamental thermodynamic data about the molecule's flexibility.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and can also provide information about conformation.

The most prominent features in the vibrational spectra of this compound are associated with the acetate ester group. purdue.edu

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum in the range of 1750-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration. orgchemboulder.com This is one of the most diagnostic peaks for an aliphatic ester.

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations. The C-C-O stretch, often referred to as the "acetate peak," typically appears as a strong band around 1240 cm⁻¹. spectroscopyonline.com The O-C-C stretch is found in the 1100-1000 cm⁻¹ region. orgchemboulder.com

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl, cyclohexane, and cyclopentyl groups are observed in the region just below 3000 cm⁻¹, typically between 2960-2850 cm⁻¹.

C-H Bends: C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the 1465-1365 cm⁻¹ range.

In Raman spectroscopy, the C=O stretch is also observable, though typically weaker than in the IR spectrum, while the symmetric C-H stretching and bending modes of the alkyl framework are often strong. researchgate.net

Vibrational spectroscopy is sensitive to the molecule's conformation. The exact frequency and intensity of certain vibrational modes can differ between stereoisomers or conformers (e.g., where substituents are axial versus equatorial). iu.edu.sa

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure m/z values to several decimal places. This high degree of accuracy allows for the calculation of the elemental composition of the parent ion.

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|

This table is generated based on the compound's molecular formula.

Fragmentation Pathways and Structural Information

In mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS) using electron ionization (EI), the molecular ion often undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragmentation pathways is fundamental to elucidating the connectivity of the atoms.

While experimental mass spectral data for this compound is not present in the reviewed literature, a likely fragmentation pattern can be proposed based on the established behavior of similar esters and cyclic alkanes. Key fragmentation processes would be expected to include:

Loss of the Acetoxy Group: A primary fragmentation would likely involve the cleavage of the ester bond, resulting in the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to a significant ion corresponding to the carbocation of the cyclopentyl-methylcyclohexane moiety.

Cleavage of the Cyclopentyl Group: The bond connecting the cyclopentyl ring to the cyclohexyl ring can rupture, leading to fragments corresponding to the cyclopentyl cation or the methylcyclohexyl acetate radical cation.

Ring Fission: Fragmentation of the cyclohexyl and cyclopentyl rings themselves can occur, generating a complex pattern of smaller hydrocarbon fragments.

The mass spectra of related compounds, such as 2-methylcyclohexyl acetate and 4-methylcyclohexyl acetate, show characteristic peaks that support these proposed pathways. For example, the mass spectrum of 4-methylcyclohexyl acetate prominently features a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and significant peaks at m/z 81 and 96, resulting from fragmentation of the cyclohexyl ring after the initial loss of the acetate group. massbank.eunih.gov

Table 2: Experimental GC-MS Fragmentation Data for Related Compounds

| Compound Name | Top 5 Peaks (m/z and Relative Intensity) | Source |

|---|---|---|

| 2-Methylcyclohexyl acetate | 43 (99.99), 81 (45.0), 68 (25.7), 55 (25.4), 41 (23.0) | nih.gov |

| 4-Methylcyclohexyl acetate | 43 (99.99), 81 (77.1), 96 (66.6), 55 (33.9), 41 (22.9) | massbank.eu |

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration

This compound possesses multiple stereocenters, meaning it can exist as various stereoisomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of these chiral molecules. These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed structural information in solution because VCD signals are highly sensitive to the relative spatial arrangement of functional groups. An analysis of the VCD spectrum, often in conjunction with quantum chemical calculations, can be used to assign the absolute configuration of a molecule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, can be complex, showing peaks and troughs (Cotton effects) in the regions where the molecule absorbs light. The shape and sign of the Cotton effect are characteristic of the molecule's stereochemistry.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light, but in the ultraviolet and visible regions of the spectrum. Like ORD, it is particularly useful for studying molecules with chromophores near chiral centers.

The absolute configuration of this compound could be determined by comparing the experimental VCD, ORD, or CD spectra with spectra predicted computationally for each possible stereoisomer. The isomer whose calculated spectrum matches the experimental one would represent the correct absolute configuration.

X-ray Crystallography (if Crystalline Form Obtainable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique involves directing X-rays at a single, well-ordered crystal of the compound. The diffraction pattern of the X-rays is used to calculate the positions of all atoms in the molecule with very high precision.

The primary prerequisite for this technique is the ability to grow a suitable single crystal of this compound. As many oils and low-melting solids are difficult to crystallize, this can be a significant challenge. If a crystalline form is obtainable, X-ray crystallography would provide unambiguous proof of the compound's covalent structure, conformation (the specific shape of the rings, e.g., chair or boat), and the relative and absolute stereochemistry of all its chiral centers. To date, there is no information in the scientific literature indicating that a crystal structure for this compound has been determined.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a fundamental tool for understanding the intrinsic properties of a molecule from first principles. These methods model the behavior of electrons to predict molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine a molecule's ground-state geometry and energy. The process involves an iterative calculation that minimizes the electron density functional to find the most stable arrangement of atoms. For 4-Cyclopentyl-2-methylcyclohexyl acetate (B1210297), a DFT geometry optimization would yield precise data on bond lengths, bond angles, and dihedral angles for its most stable form. This foundational data is crucial for all further computational analysis.

A typical output for such a calculation would include the final optimized Cartesian coordinates for each atom and the corresponding electronic energy.

Table 1: Illustrative Data from DFT Geometry Optimization (Note: This table is a hypothetical representation of typical DFT output and is not based on actual published data for 4-Cyclopentyl-2-methylcyclohexyl acetate.)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -XXX.XXXXXX |

| C1-C2 Bond Length (Å) | 1.54 |

| C1-C6-C5 Angle (°) | 111.5 |

Conformational Energy Landscape Exploration

Molecules with rotatable bonds, like this compound, exist as a population of different spatial arrangements called conformers. Exploring the conformational energy landscape is key to understanding the molecule's flexibility and the relative populations of its different shapes.

A Potential Energy Surface (PES) scan is a computational experiment where one or more geometric parameters, typically dihedral angles, are systematically varied. libretexts.org For this compound, a PES scan could be performed by rotating the bond connecting the cyclopentyl group to the cyclohexane (B81311) ring. The energy is calculated at each incremental step, generating a profile that shows the energy barriers between different rotational conformations and identifies the lowest-energy (most stable) arrangements. This would be critical for understanding the flexibility of the cyclopentyl substituent.

Using the results from geometry optimizations, the relative energies of different stable conformers and stereoisomers can be precisely calculated. For this compound, this would involve determining the energy differences between various chair and twist-boat conformations of the cyclohexane ring. masterorganicchemistry.compressbooks.pub It would also quantify the stability of isomers where the methyl, cyclopentyl, and acetate groups are in axial versus equatorial positions. maricopa.edu The most stable conformer is the one with the lowest relative energy.

Table 2: Illustrative Relative Energies of Conformers (Note: This table is a hypothetical representation and is not based on actual published data for this compound.)

| Conformer/Isomer Description | Relative Energy (kcal/mol) |

|---|---|

| Chair, all equatorial | 0.00 |

| Chair, acetate axial | +2.1 |

| Chair, methyl axial | +1.8 |

| Chair, cyclopentyl axial | +2.5 |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental findings. researchgate.net

For this compound, DFT and ab initio methods could be used to calculate its theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov Calculated vibrational frequencies from a DFT analysis would correspond to absorption peaks in an experimental IR spectrum, helping to assign specific peaks to the vibrations of functional groups like the carbonyl (C=O) of the acetate. Similarly, calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to confirm the molecule's structure and assign specific resonances to each hydrogen and carbon atom. researchgate.net This correlation is a powerful tool for structural elucidation. scirp.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling for this compound focuses on elucidating the step-by-step mechanism of its formation (esterification) and decomposition (hydrolysis). These investigations are critical for understanding the compound's stability and reactivity. Theoretical studies on similar acetate esters often employ methods like Density Functional Theory (DFT) or semi-empirical molecular orbital calculations (e.g., PM3) to map out the potential energy surface of a reaction. koreascience.krmdpi.commdpi.com

A primary reaction of interest is the acid-catalyzed hydrolysis of the ester. Computational models for similar reactions, such as the hydrolysis of methyl acetate, have shown that the process typically follows the AAC2 mechanism. colab.wsresearchgate.net This mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. youtube.commasterorganicchemistry.com The decomposition of this intermediate is often the rate-determining step. colab.wsresearchgate.net Theoretical calculations have indicated that the inclusion of explicit solvent molecules, typically two or more water molecules, is necessary to accurately model the formation of the tetrahedral intermediate and obtain realistic activation energy barriers. colab.wsresearchgate.net

Transition state analysis is used to identify the highest energy points along the reaction coordinate, known as transition states. The energy difference between the reactants and the transition state determines the activation energy (ΔG‡) of the reaction. For the hydrolysis of esters, two main transition states are typically identified: one for the formation of the tetrahedral intermediate and another for its breakdown. colab.wsresearchgate.net

Conformational aspects of the cyclohexane ring significantly influence reactivity. The cyclopentyl and methyl groups on the cyclohexane ring can exist in various cis/trans and axial/equatorial arrangements, leading to different steric environments around the acetate group. It is generally observed that equatorially substituted cyclohexanes are more stable and may react at different rates than their axially substituted counterparts. spcmc.ac.inrsc.org For instance, in the hydrolysis of cyclohexane derivatives, an equatorial ester group is often more accessible to incoming reagents than an axial one, which can be sterically hindered by axial hydrogens on the ring. rsc.org

Table 1: Hypothetical Calculated Energy Barriers for Acid-Catalyzed Hydrolysis of a this compound isomer

This table illustrates the type of data generated from transition state analysis. The values are hypothetical and represent the energy barriers for the key steps in the AAC2 hydrolysis mechanism.

| Reaction Step | Species Involved | Hypothetical Activation Energy (kcal/mol) |

| Step 1: Formation of Tetrahedral Intermediate | Ester + H₃O⁺ + 2H₂O | 15.9 |

| Step 2: Decomposition of Intermediate | Tetrahedral Intermediate | 18.5 |

Data is illustrative and based on general findings for acid-catalyzed ester hydrolysis. colab.wsresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom. nih.govnih.gov

For a molecule with a flexible structure like this compound, MD simulations can explore the conformational landscape. This includes the chair-boat interconversion of the cyclohexane ring, the rotation of the cyclopentyl group, and the orientation of the acetate side chain. The relative populations of different conformers (e.g., where the substituents are axial or equatorial) can be estimated from the simulation trajectories.

MD simulations are particularly powerful for studying the molecule's behavior in a solvent, such as water or an organic medium. In an aqueous environment, simulations can reveal how water molecules arrange around the ester, particularly the hydrophobic cyclopentyl and methylcyclohexyl parts versus the more polar ester group. nih.gov This solvation structure is crucial for understanding solubility and the initial steps of reactions like hydrolysis. researchgate.net For example, simulations show that for amphiphilic polymers in water, hydrophobic components tend to retract into a core, while in organic solvents they extend. nih.gov A similar effect would be expected for this compound, influencing its effective shape and interaction potential in different environments.

The diffusion coefficient of the molecule, which relates to its mobility in a medium, can also be calculated from MD simulations by analyzing the mean square displacement of the molecule over time. nih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table provides an example of the kind of data that could be derived from a 500 ps MD simulation of a single this compound molecule in different solvents at a standard temperature and pressure.

| Property | Solvent: Water | Solvent: Toluene |

| Average Radius of Gyration (Å) | 4.1 | 4.8 |

| Calculated Diffusion Coefficient (10⁻⁵ cm²/s) | 1.2 | 2.5 |

| Predominant Cyclohexane Conformation | Chair | Chair |

Data is illustrative. The radius of gyration indicates the molecule's compactness, while the diffusion coefficient reflects its mobility in the solvent. nih.govnih.gov

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester functionality is a primary site of reactivity in 4-Cyclopentyl-2-methylcyclohexyl acetate (B1210297), susceptible to cleavage through hydrolysis and transesterification. These reactions typically proceed via nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (e.g., HCl or H₂SO₄) and water, the ester undergoes hydrolysis to yield 4-cyclopentyl-2-methylcyclohexanol and acetic acid. researchgate.netlibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is often used. libretexts.orgchemguide.co.uk The mechanism involves several key steps: libretexts.orgchemguide.co.uk

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the alkoxy group into a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (4-cyclopentyl-2-methylcyclohexanol).

Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org

Kinetic studies on the hydrolysis of the closely related compound, cyclohexyl acetate, show that the reaction rate is influenced by temperature and catalyst concentration. For instance, using a solid acid catalyst, the activation energy for cyclohexyl acetate hydrolysis was determined to be 60.94 kJ/mol. academax.com The reaction rate can also be influenced by the solvent; for a similar ester, the rate constant was found to increase as the dielectric constant of the solvent decreased with the addition of acetone. nih.gov

Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. It can be catalyzed by either acids or bases. researchgate.net In an acid-catalyzed transesterification, the mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, which can be driven to completion by using a large excess of the reactant alcohol. researchgate.net

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring's conformation and the stereochemical arrangement of its substituents are critical in determining the course and outcome of its reactions.

Stereoselective Transformations on the Cyclohexane Core

The substituents on the cyclohexane ring (cyclopentyl, methyl, and acetate groups) preferentially occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org The chair conformation where the bulky cyclopentyl group and the methyl group are equatorial is expected to be the most stable. youtube.compressbooks.pub This conformational preference dictates the stereochemical outcome of reactions.

Many reactions on the cyclohexane core are stereoselective, meaning they favor the formation of one stereoisomer over another. nih.gov This stereocontrol is often governed by the steric hindrance imposed by the existing substituents, which directs the approach of incoming reagents. For example, in E2 elimination reactions of substituted cyclohexanes, a specific anti-periplanar arrangement of the leaving group and a hydrogen atom is required, which may necessitate the molecule adopting a higher-energy conformation. libretexts.org In the case of 4-Cyclopentyl-2-methylcyclohexyl acetate, any transformation involving the cyclohexane ring would be heavily influenced by the energetic preference for keeping the large substituents in equatorial positions. libretexts.orgnih.gov

Systematic studies on the cyclization of acyclic precursors to form substituted cyclohexanes have demonstrated that remote substituents can effectively control the stereochemistry of ring closure, a concept known as "folding strain stereocontrol". cdnsciencepub.com The diastereoselectivity of such reactions increases with the steric bulk of the substituents. cdnsciencepub.com

Oxidative Transformations and Site Selectivity

The cyclohexane ring can undergo oxidation, typically targeting the C-H bonds. The selective oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is an industrially significant process. nih.govacs.orgrsc.org In this compound, the presence of the ester group influences the reactivity of the C-H bonds on the ring.

Studies on the oxidation of cyclohexyl acetate have shown that the ester group activates the C-H bond at the C1 position (the carbon attached to the oxygen). researchgate.net Oxidation can be performed using various catalysts, including metal-organic frameworks (MOFs), under mild conditions. nih.govrsc.org For instance, Zr(IV)-based MOFs have been used to catalyze cyclohexane oxidation, proceeding through a radical reaction mechanism where cyclohexyl radicals are generated and then oxidized. mdpi.com The selectivity for either cyclohexanol or cyclohexanone can be tuned by the choice of catalyst and reaction conditions. acs.org

Site selectivity in such oxidations is critical. The various secondary C-H bonds on the cyclohexane ring and the tertiary C-H at the C2 position (bearing the methyl group) and C4 position (bearing the cyclopentyl group) will have different reactivities. Generally, tertiary C-H bonds are more susceptible to radical abstraction than secondary ones. However, the electronic effect of the acetate group and steric hindrance from the bulky cyclopentyl group will modulate this reactivity, leading to a specific distribution of oxidation products.

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group is a relatively stable saturated hydrocarbon moiety. Its reactions are generally characteristic of cycloalkanes, primarily involving radical substitution or oxidation under forcing conditions. The C-H bonds of the cyclopentyl ring are susceptible to attack by radicals, similar to the cyclohexane ring. rsc.org

Studies on the oxidation of cyclopentane (B165970) show that it proceeds via a mechanism similar to that of linear and other cyclic alkanes. rsc.org The primary initial products often result from the formation of a cyclopentyl radical, followed by reaction with oxygen. In the context of this compound, selective reaction at the cyclopentyl ring without affecting the more reactive ester or the activated cyclohexane ring would be challenging. Any reaction conditions vigorous enough to activate the C-H bonds of the cyclopentyl group would likely also promote reactions on the cyclohexane ring or hydrolysis of the ester. However, certain modern catalytic systems, for example using cyclopentyl methyl ether (CPME) as a solvent, have shown high efficacy in various transformations, indicating the general stability of the cyclopentyl group under many conditions. nih.gov

Substituent Effects on Reaction Rates and Selectivity

The substituents (methyl and cyclopentyl groups) have profound effects on the reactivity of the molecule, primarily through steric and conformational control.

Conformational Preference: Both the methyl and the significantly bulkier cyclopentyl group will strongly prefer to occupy equatorial positions in the chair conformation of the cyclohexane ring to avoid destabilizing 1,3-diaxial interactions. libretexts.orgpressbooks.pub The energy difference between the axial and equatorial conformers is directly related to the size of the substituent. For methylcyclohexane, the equatorial conformer is favored by about 7.6 kJ/mol and constitutes about 95% of the equilibrium mixture. pressbooks.pub For a larger group like cyclopentyl, this preference would be even more pronounced.

Reaction Selectivity: This strong conformational preference locks the ring into a specific geometry, which in turn dictates the stereochemical outcome of reactions. For example, in an elimination reaction, the required anti-periplanar geometry might be accessible only from a high-energy conformer, thus slowing the reaction rate. libretexts.org Conversely, if the preferred conformation aligns the reactants favorably, the reaction is accelerated. This principle is key in diastereoselective reactions where the existing stereocenters and their preferred spatial arrangement guide the formation of new stereocenters. cdnsciencepub.com

The electronic effect of the alkyl substituents is a secondary, but still relevant, factor. Alkyl groups are weakly electron-donating by induction, which can influence the stability of charged or radical intermediates formed during a reaction. ualberta.ca

Radical Reactions and Pathways (e.g., Homolytic Bond Cleavage, Hydrogen Abstraction)

Radical reactions are initiated by the homolytic cleavage of a bond, where the two electrons of the bond are split between the two resulting fragments, forming two radicals. masterorganicchemistry.com This can be induced by heat or light.

Hydrogen Abstraction: The C-H bonds on both the cyclohexane and cyclopentyl rings are susceptible to hydrogen abstraction by radical species. The stability of the resulting alkyl radical determines the site of abstraction, with the general order of stability being tertiary > secondary > primary. ualberta.ca For this compound, the tertiary hydrogens at C2 and C4 would be the most likely sites for abstraction. The resulting cyclohexyl radicals can then undergo various reactions, including:

Combination (Dimerization): Two radicals can combine to form a new C-C bond.

Disproportionation: One radical abstracts a hydrogen from an adjacent carbon on another radical, resulting in an alkane and an alkene. Studies on cyclohexyl radicals have shown that the ratio of disproportionation to combination is approximately 1.1.

Reaction with Oxygen: In the presence of oxygen, cyclohexyl radicals react to form cyclohexanol and cyclohexanone.

Homolytic Bond Cleavage: Besides C-H bonds, other bonds can cleave under sufficiently energetic conditions. While C-C bond cleavage within the rings requires significant energy, the C-O bond of the ester could also be a site for radical reactions, although this is less common than reactions involving the hydrocarbon framework. The strength of bonds can be significantly influenced by ring strain; however, both the cyclohexane and cyclopentane rings in this molecule are relatively strain-free. masterorganicchemistry.comlibretexts.org

Photocatalytic and Electrocatalytic Transformations

While direct studies on the photocatalytic and electrocatalytic transformations of this compound are not extensively documented in publicly available scientific literature, the reactivity of this compound can be inferred from established principles and studies on analogous cyclic esters and ethers. These modern synthetic methods offer pathways for selective C-H bond functionalization and ester group transformations under mild conditions.

Photocatalytic Transformations

Photocatalysis utilizes light to generate highly reactive species that can initiate chemical reactions. For a molecule like this compound, several potential photocatalytic transformations can be envisioned, primarily involving C-H bond activation or ester group manipulation.

One prominent pathway is the abstraction of a hydrogen atom (Hydrogen Atom Transfer, HAT) from the cyclohexane ring. The C-H bonds adjacent to the ester oxygen are particularly susceptible to activation. snnu.edu.cnresearchgate.net This process, often initiated by an excited photocatalyst, would generate a carbon-centered radical on the cyclohexyl ring. This radical intermediate could then engage in a variety of subsequent reactions, such as coupling with other radical species or undergoing oxidation.

Another potential photocatalytic reaction is the reduction of the ester group itself. Recent advancements have demonstrated the photocatalytic reduction of esters to the corresponding alcohols. sciencedaily.com In the case of this compound, this would lead to the formation of 4-cyclopentyl-2-methylcyclohexanol and a derivative of acetic acid. This transformation typically involves a multi-electron transfer process facilitated by a suitable photocatalyst. sciencedaily.com

The cyclopentyl and methyl substituents on the cyclohexyl ring would influence the regioselectivity of these reactions. For instance, the tertiary C-H bond at the 2-position might exhibit different reactivity compared to the other secondary C-H bonds on the ring.

Electrocatalytic Transformations

Electrocatalysis employs an electric potential to drive chemical reactions, often with the assistance of a catalyst to lower the required overpotential and enhance selectivity. Similar to photocatalysis, electrocatalytic methods are well-suited for the functionalization of C(sp3)-H bonds. acs.org

In the context of this compound, indirect electrolysis using a redox mediator could facilitate C-H bond activation. nih.gov The mediator, upon oxidation or reduction at the electrode surface, can then perform a HAT from the substrate, generating a radical intermediate analogous to the photocatalytic pathway. nih.gov This allows for subsequent functionalization reactions, such as etherification or the introduction of other functional groups. nih.gov

Electrocatalytic methods have also been developed for the conversion of functional groups. For example, the electrochemical oxidation of alcohols to carboxylic acids is a known transformation. nih.gov While the direct electrocatalytic transformation of the acetate group under mild conditions is less common, the principles of electrocatalytic functional group interconversion suggest that tailored systems could potentially be developed for such purposes.

The following table summarizes representative photocatalytic and electrocatalytic transformations of related cyclic and ester compounds, illustrating the potential reactivity of this compound.

| Substrate Type | Transformation | Catalyst/Mediator | Conditions | Products | Ref. |

| Ethers | C(sp3)–H Allylation/Alkylation | Redox-Active Carbonate (RAC) | Cathodic Reduction | Functionalized Ethers | rsc.orgrsc.org |

| Ethers | C(sp3)–H Etherification | Quinoline Derivative | Constant Current Electrolysis | Functionalized Ethers | nih.gov |

| Esters | Reduction to Alcohols | N-BAP (photocatalyst) | Blue Light Irradiation | Alcohols | sciencedaily.com |

| Phenolic Esters | C–O Bond Cleavage | Organophotoredox Catalyst | 427 nm LED | Phenols | acs.org |

| Cyclic Esters | Ring-Opening Polymerization | 2,2′-bisindole anions | Organocatalysis | Polyesters | nsf.gov |

| Oxetanes | C-H Activation | Decatungstate | Mild Photochemical Conditions | 2-Substituted Oxetanes | researchgate.net |

Synthesis and Characterization of Structural Analogues and Derivatives

Systematic Modification of the Cyclohexyl Ring

The cyclohexyl ring is a primary target for structural variation, allowing for the fine-tuning of the molecule's steric and electronic properties.

The synthesis of analogues with varied alkyl substituents on the cyclohexyl ring can be achieved through multi-step synthetic routes. A relevant example is the synthesis of 4-(4'-alkylcyclohexyl)cyclohexanols, which are structurally similar to the alcohol precursor of the target compound. This process typically involves a Friedel-Crafts acylation of a biphenyl (B1667301) starting material, followed by a second Friedel-Crafts alkylation, and subsequent reduction and hydrogenation steps to yield the desired substituted dicyclohexyl system. google.com By selecting different acylating and alkylating agents, a variety of alkyl groups can be introduced.

Another pertinent synthesis is that of 2-methylcyclohexyl acetate (B1210297) itself, which is a key fragment of the target molecule. A common industrial method involves the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol, followed by esterification with acetic acid. google.com This foundational synthesis can be adapted to introduce other alkyl groups by starting with different substituted cresols.

The position and size of the alkyl substituents on the cyclohexyl ring are expected to have a significant impact on the stereochemistry and reactivity of the molecule. For instance, the presence of a bulky t-butyl group can lock the conformation of the cyclohexane (B81311) ring, influencing the rates of substitution and elimination reactions. youtube.com

Table 1: Examples of Alkyl-Substituted Cyclohexyl Analogues and Synthetic Precursors

| Compound Name | Synthetic Method | Key Starting Materials | Reference |

|---|---|---|---|

| 4-(4'-n-propylcyclohexyl)cyclohexanol | Friedel-Crafts acylation, Huang-Minlon reduction, Friedel-Crafts alkylation, oxidation-rearrangement, hydrolysis, hydrogenation | Propionyl chloride, benzene, cyclohexene | google.com |

The introduction of halogens or other heteroatoms onto the cyclohexyl ring can significantly alter the electronic properties and reactivity of the molecule. While direct halogenation of 4-Cyclopentyl-2-methylcyclohexyl acetate is not widely reported, the behavior of halogenated cyclohexyl systems has been studied. For instance, the acetolysis rates of 2-chlorocyclohexyl benzenesulfonates have been investigated, providing insight into the reactivity of a cyclohexane ring bearing a halogen substituent. acs.org The presence of a chlorine atom influences the rate of reaction, demonstrating the electronic effect of the heteroatom on the stability of reaction intermediates. acs.org

The synthesis of such halogenated analogues would likely proceed through the halogenation of a suitable precursor, such as 4-cyclopentyl-2-methylcyclohexanol, followed by esterification. The regioselectivity of the halogenation would be a key challenge to control.

Systematic Modification of the Cyclopentyl Moiety

Modification of the cyclopentyl ring offers another avenue for creating structural analogues. Research into carbocyclic nucleosides has demonstrated the feasibility of synthesizing complex molecules based on a modified cyclopentane (B165970) ring. nih.gov In these syntheses, a functionalized cyclopentane derivative, such as (1R,cis)-3-(aminomethyl)-1,2,2-trimethylcyclopentylmethanol, serves as a scaffold to which other chemical moieties are attached. nih.gov This approach highlights the potential for introducing various functional groups onto the cyclopentyl part of the target molecule.

Furthermore, the synthesis of cyclopentane-based muraymycin analogues showcases the chemical tractability of modifying a cyclopentane ring within a larger molecular framework. nih.gov These syntheses often start from commercially available cyclopentane derivatives and involve a series of reactions to build up the desired complexity. nih.gov

Systematic Modification of the Acetate Ester Moiety

The acetate ester group can be modified through several chemical transformations. One common method is transesterification, where the acetate group is exchanged for another ester group by reacting the compound with a different alcohol in the presence of a catalyst. The synthesis of 2-methylcyclohexyl acetate via transesterification has been described as a feasible, though perhaps less direct, route compared to direct esterification. google.com

Another significant modification is the reduction of the acetate group to an alcohol. The hydrogenation of cyclohexyl acetate to cyclohexanol (B46403) is an example of such a transformation, which can be achieved using catalysts like copper-zirconium. rsc.org This reaction effectively removes the acetyl group, yielding the corresponding alcohol.

Table 2: Potential Modifications of the Acetate Ester Moiety

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Transesterification | Different alcohol, acid/base catalyst | Different ester | google.com |

Impact of Structural Changes on Chemical Reactivity

Structural modifications to this compound and its analogues have a profound impact on their chemical reactivity. The reactivity of the C-H bonds in the cyclohexyloxy moiety of cyclohexyl acetate has been studied, revealing that the presence of the functional group influences the partial rate constants of reactions with radicals like the tert-butylperoxy radical. researchgate.net

The stereochemistry of the cyclohexyl ring, dictated by its substituents, plays a crucial role in its reactivity. For example, in substitution and elimination reactions, the orientation of the leaving group (axial vs. equatorial) can significantly affect the reaction rate and the products formed. youtube.com An axial leaving group often leads to a faster reaction rate in SN1-type reactions due to the relief of 1,3-diaxial strain upon ionization. youtube.com

Development of Precursors for Complex Chemical Entities

The structural motifs present in this compound and its analogues make them valuable precursors for the synthesis of more complex molecules. The synthesis of 4-(4'-alkylcyclohexyl)cyclohexanols demonstrates how these dicyclic systems can be constructed and potentially serve as building blocks for liquid crystals or other advanced materials. google.com

Furthermore, the work on synthesizing carbocyclic nucleoside analogues from modified cyclopentane rings underscores the potential of such scaffolds in medicinal chemistry. nih.govnih.gov By functionalizing the cyclopentyl or cyclohexyl rings with appropriate reactive groups, these molecules can be incorporated into larger, biologically active compounds. For instance, the semi-synthesis of C-ring cyclopropyl (B3062369) analogues of fraxinellone (B1674054) from a related cyclic starting material showcases how such modifications can lead to compounds with interesting biological activities. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopentyl-2-methylcyclohexyl acetate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of 4-cyclopentyl-2-methylcyclohexanol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or lipases). Purification is achieved via fractional distillation under reduced pressure (50–100 mbar) or preparative HPLC using a C18 column with acetonitrile/water gradients. Purity validation requires GC-MS (≥98% purity) and NMR (¹H/¹³C) to confirm ester bond formation and absence of unreacted alcohol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopentyl (δ ~1.5–2.1 ppm, multiplet), methylcyclohexyl (δ ~1.0–1.4 ppm, singlet), and acetate (δ ~2.0–2.1 ppm, triplet).

- IR Spectroscopy : Confirm ester carbonyl (C=O) absorption at ~1740–1760 cm⁻¹.

- Mass Spectrometry : Identify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetate group, m/z 60). Cross-reference with databases like PubChem or NIST .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze for isomerization or ester hydrolysis.

- Humidity Tests : Store at 75% relative humidity; check for hydrolysis using TLC (silica gel, hexane:ethyl acetate 7:3). Stability data should align with NIST guidelines for acetate esters .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IG-3 column with heptane/isopropanol (95:5) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to confirm absolute configuration.

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in hexane/ethyl acetate), resolve spatial arrangement definitively. Discrepancies between NMR coupling constants and computational models (DFT) may indicate conformational flexibility .

Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for hydrogenation pathways at the cyclopentyl or cyclohexyl groups. Use Gaussian 16 with B3LYP/6-31G(d,p) basis set.

- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to identify preferential adsorption sites. Validate predictions experimentally via GC-MS monitoring of hydrogenated products (e.g., cyclohexane derivatives) .

Q. What methodologies address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Screen catalysts (e.g., Novozym 435 for enzymatic esterification, >90% yield) and solvents (e.g., toluene vs. THF) via Design of Experiments (DoE).

- Continuous Flow Chemistry : Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., transesterification).

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progression and adjust parameters dynamically .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, δTotal ≈ 17.5 MPa¹/² suggests moderate polarity, aligning with solubility in dichloromethane but not water.

- Experimental Reassessment : Measure solubility in triplicate using UV-Vis (λmax ~210 nm for acetate) or gravimetric methods. Discrepancies may arise from residual moisture or impurities (e.g., unreacted acetic acid) .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.